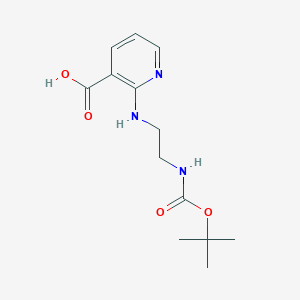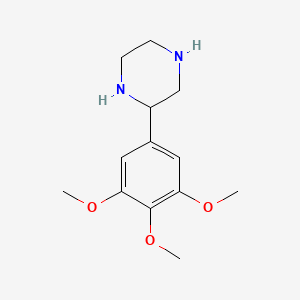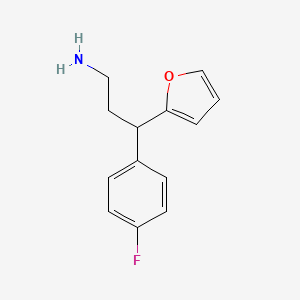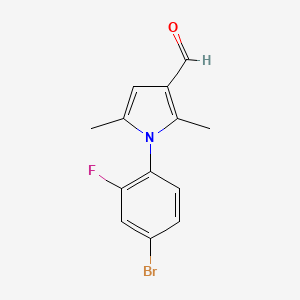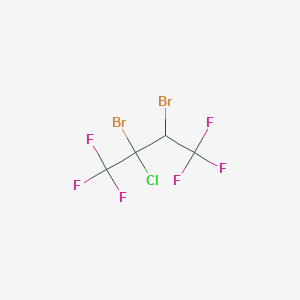
2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
Übersicht
Beschreibung
2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane is an organofluorine compound with the molecular formula C₄HBr₂ClF₆. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butane backbone. This compound is notable for its high molecular weight and significant halogen content, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane typically involves halogenation reactions. One common method includes the reaction of hexafluorobutene with bromine and chlorine under controlled conditions. The reaction is carried out in an inert solvent, such as carbon tetrachloride, at low temperatures to ensure selective halogenation. Industrial production methods may involve continuous flow reactors to maintain precise control over reaction conditions and improve yield.
Analyse Chemischer Reaktionen
2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under basic conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form less halogenated derivatives.
Elimination Reactions: Under strong basic conditions, elimination of hydrogen halides can occur, leading to the formation of alkenes.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and potassium tert-butoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane is used in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in studies involving halogenated organic molecules and their biological interactions.
Medicine: Research into potential pharmaceutical applications, including the development of halogenated drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of multiple halogens.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane involves its interaction with various molecular targets. The presence of multiple halogens allows it to participate in halogen bonding, which can influence molecular recognition and binding. The compound’s reactivity is largely determined by the electron-withdrawing effects of the fluorine atoms, which stabilize negative charges and enhance electrophilicity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane include:
1,1,1,2,2,3,3-Heptafluoropropane: Another highly fluorinated compound with different halogenation patterns.
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane: Lacks the chlorine atom, leading to different reactivity and applications.
1,1,1,2-Tetrafluoro-2-chloroethane: A simpler fluorinated compound with fewer halogen atoms.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClF6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYHDNKORPYGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Br)(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378501 | |
| Record name | 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63573-66-0 | |
| Record name | 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


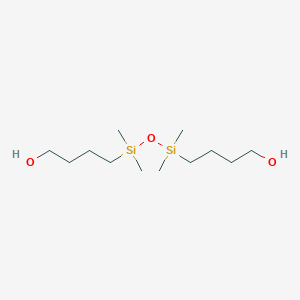

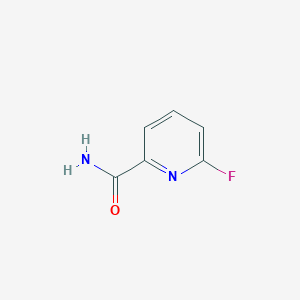
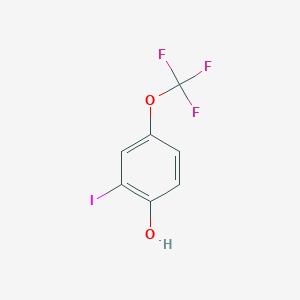
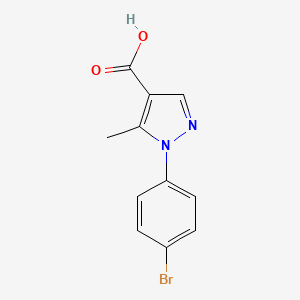

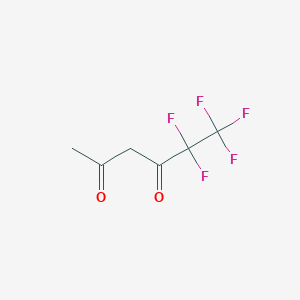

![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)
![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)
